3-Buten-2-one, 4-(4-hydroxyphenyl)-
Overview
Description
3-Buten-2-one, 4-(4-hydroxyphenyl)-, also known as 4-hydroxybenzylideneacetone, is an organic compound with the molecular formula C10H10O2. It is a phenylbutanoid, a class of compounds known for their aromatic properties. This compound is notable for its presence in various natural products and its applications in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 4-(4-hydroxyphenyl)- can be achieved through the crossed-aldol condensation of 4-hydroxybenzaldehyde with acetone. This reaction produces an adduct, which is then hydrogenated over rhodium on alumina to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves similar aldol condensation reactions, followed by catalytic hydrogenation. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Buten-2-one, 4-(4-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Hydrogenation of the compound leads to the formation of 4-(4-hydroxyphenyl)-2-butanone.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon or rhodium on alumina are used for hydrogenation reactions.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: 4-(4-hydroxyphenyl)butanoic acid.
Reduction: 4-(4-hydroxyphenyl)-2-butanone.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
3-Buten-2-one, 4-(4-hydroxyphenyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Buten-2-one, 4-(4-hydroxyphenyl)- involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-(4-Hydroxyphenyl)-2-butanone:
4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one:
Uniqueness
3-Buten-2-one, 4-(4-hydroxyphenyl)- is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its ability to undergo aldol condensation and subsequent hydrogenation makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H10O2 |
---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
4-(4-hydroxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H10O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h2-7,12H,1H3 |
InChI Key |
OCNIKEFATSKIBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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